molecular formula C19H23N3O5S2 B4117656 N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea

N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No. B4117656
M. Wt: 437.5 g/mol
InChI Key: NSKFBQOWIQUUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea involves its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to protect cells from oxidative stress-induced damage by reducing lipid peroxidation and increasing the activity of antioxidant enzymes. N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has also been shown to regulate the expression of genes involved in cell proliferation and apoptosis, which is essential for its potential role in cancer therapy.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to possess various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, regulation of cell proliferation and apoptosis, and protection against oxidative stress-induced damage. N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has also been shown to possess neuroprotective and cardioprotective properties, which make it a potential candidate for the prevention and treatment of neurodegenerative disorders and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea is also relatively inexpensive and readily available. However, N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has certain limitations, including its potential toxicity at high concentrations and its limited water solubility, which may affect its bioavailability.

Future Directions

N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has shown promising results in various scientific research studies, and there are several future directions for its potential therapeutic applications. Some of these future directions include the development of N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea-based drugs for the prevention and treatment of oxidative stress-related diseases, the optimization of N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea synthesis methods, and the investigation of N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea's potential role in regulating immune responses and inflammation. Further research is needed to fully understand the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea and its mechanism of action.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the prevention and treatment of oxidative stress-related diseases. N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has also been studied for its potential role in regulating cell proliferation and apoptosis, which is essential for cancer therapy.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-25-17-7-6-15(13-18(17)26-2)21-19(28)20-14-4-3-5-16(12-14)29(23,24)22-8-10-27-11-9-22/h3-7,12-13H,8-11H2,1-2H3,(H2,20,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKFBQOWIQUUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-[3-(morpholin-4-ylsulfonyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea
Reactant of Route 2
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N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea

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